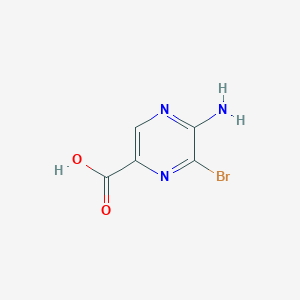

2-Amino-3-bromopyrazine-5-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-amino-6-bromopyrazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrN3O2/c6-3-4(7)8-1-2(9-3)5(10)11/h1H,(H2,7,8)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWJHDIXBWPBYGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=N1)N)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90400954 | |

| Record name | 5-Amino-6-bromopyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90400954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887352-34-3 | |

| Record name | 5-Amino-6-bromopyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90400954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Amino-3-bromopyrazine-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 2-Amino-3-bromopyrazine-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of a direct, published synthesis, this document outlines a proposed multi-step route based on established organic chemistry principles and analogous reactions found in the literature. The guide includes detailed experimental protocols, data summaries, and a visual representation of the synthetic workflow.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through a multi-step process commencing with the commercially available 2-amino-5-methylpyrazine. The key transformations involve the oxidation of the methyl group to a carboxylic acid, followed by a regioselective bromination at the 3-position of the pyrazine ring.

Diagram of the Proposed Synthesis Workflow

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-3-bromopyrazine-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 2-Amino-3-bromopyrazine-5-carboxylic acid, a heterocyclic compound of interest in organic synthesis and medicinal chemistry. Due to the limited availability of experimental data in public literature, this guide combines established information with computationally predicted values to offer a robust profile of the molecule. Furthermore, it outlines detailed, generalized experimental protocols for the determination of key physicochemical parameters and visualizes standardized workflows for the characterization and biological screening of novel chemical entities.

Core Physicochemical Properties

The fundamental properties of this compound are summarized below. While the molecular formula and weight are established, other key parameters are based on computational predictions, providing a valuable starting point for experimental design and interpretation.

| Property | Value | Source |

| Molecular Formula | C₅H₄BrN₃O₂ | [1] |

| Molecular Weight | 218.01 g/mol | [1] |

| Predicted Melting Point | >170°C (decomposition) | Based on similar compounds[2] |

| Predicted pKa (strongest acidic) | 2.5 ± 0.1 | Computational Prediction |

| Predicted pKa (strongest basic) | 1.2 ± 0.2 | Computational Prediction |

| Predicted LogP | 0.7 | Computational Prediction[3] |

| Predicted Solubility | pH-dependent; low solubility in neutral water, higher in acidic and basic solutions | General behavior of amphoteric molecules |

Experimental Protocols

The following sections detail generalized, yet comprehensive, experimental methodologies for determining the key physicochemical properties of a novel compound such as this compound.

Melting Point Determination

The melting point of a solid organic compound is a crucial indicator of its purity.[4] A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often indicates the presence of impurities.[5]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)[5]

-

Capillary tubes (sealed at one end)[6]

-

Spatula

-

Mortar and pestle (if the sample is not a fine powder)

Procedure:

-

Sample Preparation: Ensure the compound is a fine, dry powder. If necessary, gently grind the sample using a mortar and pestle.

-

Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be approximately 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting point range. This helps in setting the parameters for a more accurate measurement.[5]

-

Accurate Determination: Use a fresh sample and begin heating at a rate that allows the temperature to rise slowly (1-2°C per minute) as it approaches the approximate melting point.[7]

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).[8]

-

Replicate Measurements: Perform the measurement at least in triplicate to ensure reproducibility.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.[9]

Apparatus:

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of the solid compound to a vial containing a known volume of the solvent (e.g., water, buffer at a specific pH, or organic solvent). The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Centrifuge the vials to further separate the solid from the solution.

-

Sample Collection: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are disturbed.

-

Filtration: Immediately filter the collected supernatant through a syringe filter to remove any remaining microscopic particles.

-

Quantification: Dilute the filtered solution with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method like HPLC-UV or LC-MS.

-

Data Analysis: The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a standard method for determining the acid dissociation constant (pKa) of a compound by monitoring the pH change of a solution upon the addition of a titrant.[10]

Apparatus:

-

Calibrated pH meter with an electrode

-

Burette

-

Stir plate and stir bar

-

Beaker or titration vessel

-

Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)

Procedure:

-

Sample Preparation: Accurately weigh a known amount of the compound and dissolve it in a known volume of purified water or a suitable co-solvent if the compound has low aqueous solubility.

-

Titration Setup: Place the solution in the titration vessel with a stir bar and immerse the pH electrode. Position the burette to deliver the titrant into the solution.

-

Titration:

-

For an acidic compound, titrate with the standardized strong base.

-

For a basic compound, titrate with the standardized strong acid.

-

Add the titrant in small, precise increments, allowing the pH to stabilize after each addition. Record the pH and the volume of titrant added.

-

-

Data Collection: Continue the titration well past the equivalence point(s) to generate a complete titration curve.

-

Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa is the pH at the half-equivalence point, which is the midpoint of the steep portion of the titration curve. For polyprotic acids or bases, multiple inflection points will be observed.

Workflow Visualizations

To aid researchers in the systematic characterization of novel compounds, the following workflows are presented in Graphviz DOT language.

Physicochemical Characterization Workflow

This diagram illustrates a logical flow for the initial physicochemical characterization of a newly synthesized compound.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 3-amino-5-bromopyridine-2-carboxylic acid | 870997-85-6 [chemicalbook.com]

- 3. 5-Bromopyrazine-2-carboxylic acid | C5H3BrN2O2 | CID 18779790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Drug Discovery Workflow - What is it? [vipergen.com]

- 5. researchgate.net [researchgate.net]

- 6. echemi.com [echemi.com]

- 7. benchchem.com [benchchem.com]

- 8. 2-Amino-3,5-dibromopyrazine | C4H3Br2N3 | CID 620004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. mdpi.com [mdpi.com]

The Ascendant Therapeutic Potential of 2-Amino-3-bromopyrazine-5-carboxylic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazine scaffold is a privileged pharmacophore in medicinal chemistry, with its derivatives demonstrating a wide spectrum of biological activities. Among these, compounds derived from 2-amino-3-bromopyrazine-5-carboxylic acid are emerging as a promising class of molecules, particularly in the realm of protein kinase inhibition. Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1][2] This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound derivatives and their analogs. The focus is on their potential as therapeutic agents, drawing from recent advancements in the development of pyrazine-based kinase inhibitors.[1][2]

Core Scaffold and Rationale for Derivatization

The this compound core presents a versatile platform for the synthesis of diverse chemical libraries. The 2-amino group and the 5-carboxylic acid moiety serve as key hydrogen bond donors and acceptors, respectively, facilitating interactions with the hinge region of kinase ATP-binding pockets. The bromine atom at the 3-position provides a convenient handle for introducing a variety of substituents via cross-coupling reactions, allowing for the exploration of different chemical spaces and the optimization of potency and selectivity.

Synthesis of this compound Analogs

The synthesis of derivatives typically involves the initial activation of the carboxylic acid, followed by amide bond formation with a range of amines. Subsequent diversification is often achieved through Suzuki or other palladium-catalyzed cross-coupling reactions at the bromide position.

General Synthetic Workflow

Caption: General synthetic workflow for the preparation of 2-amino-3-bromopyrazine-5-carboxamide derivatives.

Biological Activity and Structure-Activity Relationship (SAR)

While specific data for derivatives of this compound is limited in publicly available literature, valuable insights can be gleaned from structurally related analogs, such as 3-amino-pyrazine-2-carboxamides, which have been investigated as potent Fibroblast Growth Factor Receptor (FGFR) inhibitors.[3]

Insights from 3-Amino-pyrazine-2-carboxamide Analogs as FGFR Inhibitors

A recent study on 3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide derivatives has provided a wealth of information on the SAR of this class of compounds.[3] These findings offer a predictive framework for the design of novel inhibitors based on the this compound scaffold.

Table 1: In Vitro Activity of Selected 3-Amino-pyrazine-2-carboxamide Derivatives against FGFR Kinases [3]

| Compound ID | R Group | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) |

| 18a | Phenyl | >1000 | >1000 | >1000 | >1000 |

| 18d | 4-Fluorophenyl | 157 | 121 | 189 | 256 |

| 18i | 4-(4-Methylpiperazin-1-yl)phenyl | 2.3 | 3.1 | 4.5 | 8.7 |

| 18j | 4-(Piperidin-4-yloxy)phenyl | 15.6 | 21.3 | 33.1 | 45.2 |

Data extracted from a study on 3-amino-pyrazine-2-carboxamide derivatives as FGFR inhibitors.[3]

The data clearly indicates that the nature of the substituent introduced at the position analogous to the 3-bromo position of the core scaffold has a profound impact on inhibitory activity. The introduction of a 4-(4-methylpiperazin-1-yl)phenyl group in compound 18i resulted in a potent pan-FGFR inhibitor.[3] This suggests that a basic nitrogen-containing moiety at this position is crucial for potent activity, likely through interactions with the solvent-exposed region of the kinase.

Signaling Pathway Inhibition

Potent kinase inhibitors not only demonstrate enzymatic inhibition but also block downstream signaling pathways in cellular contexts. Compound 18i was shown to effectively inhibit the phosphorylation of FGFR and its downstream effectors, such as MEK and ERK, in cancer cell lines with FGFR aberrations.[3]

Caption: Simplified FGFR signaling pathway and the inhibitory action of pyrazine-based compounds.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and advancement of research in this area. The following are representative procedures for the synthesis and biological evaluation of aminopyrazine carboxamide derivatives, adapted from the literature.[3]

Synthesis of 3-Amino-N-(3,5-dihydroxyphenyl)-6-(4-(4-methylpiperazin-1-yl)phenyl)pyrazine-2-carboxamide (Analogous to Compound 18i)

Step 1: Amide Coupling

To a solution of 3-amino-6-bromopyrazine-2-carboxylic acid (1.0 eq) in DMF, is added HATU (1.2 eq) and DIPEA (2.0 eq). The mixture is stirred at room temperature for 15 minutes, followed by the addition of 3,5-dimethoxyaniline (1.1 eq). The reaction is stirred overnight at room temperature. The reaction mixture is then diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford the amide intermediate.

Step 2: Suzuki-Miyaura Cross-Coupling

A mixture of the amide intermediate from Step 1 (1.0 eq), 1-methyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine (1.2 eq), Pd(dppf)Cl₂ (0.1 eq), and Na₂CO₃ (2.0 eq) in a mixture of 1,4-dioxane and water (4:1) is heated to 100 °C for 6-9 hours under a nitrogen atmosphere. After cooling to room temperature, the mixture is filtered, and the filtrate is concentrated. The residue is purified by column chromatography to yield the coupled product.

Step 3: Demethylation

To a solution of the coupled product from Step 2 in anhydrous DCM at 0 °C is added BBr₃ (3.0 eq) dropwise. The reaction is stirred at room temperature for 4 hours. The reaction is then quenched with methanol and concentrated. The residue is purified by preparative HPLC to give the final compound.

In Vitro Kinase Inhibition Assay (General Protocol)

The inhibitory activity of the synthesized compounds against target kinases is typically assessed using a biochemical assay, such as the LanthaScreen™ Eu Kinase Binding Assay or a radiometric assay. Briefly, the compounds are serially diluted in DMSO and then added to a reaction mixture containing the kinase, a fluorescently labeled ATP tracer, and a europium-labeled anti-tag antibody. The reaction is incubated at room temperature, and the fluorescence resonance energy transfer (FRET) signal is measured. The IC50 values are then calculated from the dose-response curves.

Future Perspectives and Conclusion

The this compound scaffold holds significant promise for the development of novel kinase inhibitors. The synthetic accessibility and the potential for diversification at multiple positions make it an attractive starting point for medicinal chemistry campaigns. Building upon the SAR insights from related pyrazine-based inhibitors, future efforts should focus on the synthesis and evaluation of a diverse library of derivatives targeting various kinases implicated in disease. The work by major pharmaceutical companies like Vertex Pharmaceuticals on 2-aminopyrazine derivatives as ATR kinase inhibitors further underscores the therapeutic potential of this chemical class.[1] Optimization of pharmacokinetic and pharmacodynamic properties will be crucial for translating the in vitro potency of these compounds into in vivo efficacy and, ultimately, into novel therapeutics for patients in need.

References

- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

spectroscopic data (NMR, IR, MS) of 2-Amino-3-bromopyrazine-5-carboxylic acid

A comprehensive analysis of 2-Amino-3-bromopyrazine-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science, necessitates a detailed characterization of its molecular structure and purity. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for this purpose. This technical guide provides an in-depth overview of the expected spectroscopic data for this compound, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the anticipated spectroscopic data for this compound based on the analysis of its functional groups and structural analogs.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.5 | Singlet | 1H | Pyrazine C6-H |

| ~7.5-8.5 | Broad Singlet | 2H | -NH₂ |

| ~13.0 | Broad Singlet | 1H | -COOH |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~165-175 | -COOH |

| ~150-160 | Pyrazine C2 |

| ~120-130 | Pyrazine C3 |

| ~140-150 | Pyrazine C5 |

| ~135-145 | Pyrazine C6 |

Table 3: Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3500 | Strong, Broad | N-H stretch (Amino group) |

| 2500-3300 | Very Broad | O-H stretch (Carboxylic acid) |

| ~1700 | Strong | C=O stretch (Carboxylic acid) |

| ~1600 | Medium | N-H bend (Amino group) |

| ~1550 | Medium | C=N and C=C stretch (Pyrazine ring) |

| ~1200-1300 | Strong | C-O stretch (Carboxylic acid) |

| ~700-800 | Medium-Strong | C-Br stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z Value | Interpretation |

| 217/219 | [M]⁺ and [M+2]⁺ isotopic peaks for Bromine |

| 172/174 | [M-COOH]⁺ fragment |

| Base Peak | Dependent on fragmentation pathway |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and accuracy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general procedure for obtaining NMR spectra of pyrazine derivatives involves dissolving approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent, such as DMSO-d₆ or CDCl₃.[1] The solution is then transferred to an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy

For carboxylic acids, the sample is typically analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or prepared as a KBr pellet.[2] The spectrum is recorded over a range of 4000-400 cm⁻¹. The characteristic broad O-H stretch of the carboxylic acid is expected between 2500-3300 cm⁻¹.[3][4][5][6]

Mass Spectrometry (MS)

Mass spectra can be obtained using various ionization techniques, such as Electrospray Ionization (ESI) or Electron Impact (EI). For halogenated organic compounds, the presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by 2 m/z units ([M]⁺ and [M+2]⁺).[7]

Visualized Experimental Workflow

The logical flow of spectroscopic analysis is critical for a comprehensive characterization of the compound.

Caption: General workflow for spectroscopic analysis.

References

- 1. rsc.org [rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 2-Amino-3-bromopyrazine-5-carboxylic Acid: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-3-bromopyrazine-5-carboxylic acid is a heterocyclic compound with potential applications in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of its known properties, a plausible synthetic pathway derived from established chemical principles, and a discussion of its potential utility in drug discovery. Due to the limited publicly available information on the specific discovery and history of this compound, this guide emphasizes its chemical characteristics and a generalized workflow for its synthesis and potential biological evaluation.

Introduction

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. This data is compiled from various chemical supplier databases.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 887352-34-3 | [1][2] |

| Molecular Formula | C₅H₄BrN₃O₂ | [1][2] |

| Molecular Weight | 218.01 g/mol | [2] |

| Appearance | Pale yellow solid | [3] |

| Melting Point | >250 °C (decomposes) | [3] |

| Boiling Point | 429.4 °C at 760 mmHg (Predicted) | [3] |

| Density | 2.039 g/cm³ (Predicted) | [3] |

| pKa | Not available | |

| Solubility | Expected to be soluble in polar organic solvents | [1] |

Proposed Synthesis and Experimental Protocol

While a specific documented synthesis for this compound is not found in the searched literature, a plausible synthetic route can be devised based on established methods for the synthesis of related aminopyrazine carboxylic acids. A likely precursor for this synthesis is 2-aminopyrazine-5-carboxylic acid. The synthesis would involve the selective bromination of the pyrazine ring.

Proposed Synthetic Pathway

The proposed synthesis involves the direct bromination of 2-aminopyrazine-5-carboxylic acid. The amino group is an activating group, directing electrophilic substitution to the ortho and para positions. In this case, the C3 position is ortho to the amino group and is the most likely site for bromination.

Caption: Proposed synthetic workflow for this compound.

General Experimental Protocol

The following is a generalized experimental protocol for the synthesis of this compound based on standard bromination reactions of similar heterocyclic compounds.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 2-aminopyrazine-5-carboxylic acid in a suitable solvent such as glacial acetic acid or N,N-dimethylformamide (DMF).

-

Bromination: To the stirred solution, add a brominating agent, such as N-bromosuccinimide (NBS) or a solution of bromine in the same solvent, dropwise at room temperature. The molar ratio of the brominating agent to the starting material should be approximately 1:1 to favor mono-bromination.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using an appropriate solvent system.

-

Work-up: Upon completion of the reaction, the reaction mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by vacuum filtration.

-

Purification: The crude product is washed with cold water and then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the desired this compound.

-

Characterization: The structure and purity of the final compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Potential Applications in Drug Discovery

Substituted pyrazine carboxylic acids and their derivatives have shown a wide range of biological activities, including antimycobacterial and antifungal properties.[4] The structural features of this compound make it an attractive scaffold for the development of novel therapeutic agents.

The carboxylic acid group can be converted to amides, esters, or other functional groups to generate a library of derivatives.[5] The amino group can be acylated or alkylated, and the bromine atom can be used in cross-coupling reactions to introduce further diversity.

Logical Workflow for Drug Discovery

A logical workflow for the utilization of this compound in a drug discovery program is outlined below.

Caption: Logical workflow for drug discovery using the core scaffold.

Conclusion

This compound is a chemical entity with potential as a building block in synthetic and medicinal chemistry. While its specific history and discovery are not well-documented, its chemical structure suggests various avenues for the creation of novel compounds. This guide has provided a summary of its known properties and a plausible, generalized approach to its synthesis. Further research into the derivatization and biological evaluation of this compound is warranted to explore its full potential in the development of new therapeutic agents.

References

- 1. CAS 887352-34-3: 5-amino-6-bromopyrazine-2-carboxylic acid [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. 5-amino-6-bromopyrazine-2-carboxylic Acid, CasNo.887352-34-3 Career Henan Chemical Co China (Mainland) [Henankerui.lookchem.com]

- 4. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rjpbcs.com [rjpbcs.com]

Methodological & Application

Application Notes: 2-Amino-3-bromopyrazine-5-carboxylic acid as a Versatile Building Block for Novel Pharmaceutical Agents

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-bromopyrazine-5-carboxylic acid is a highly functionalized heterocyclic compound that serves as a critical starting material in the synthesis of a diverse range of pharmaceutical candidates. Its unique arrangement of a pyrazine core substituted with an amino group, a bromine atom, and a carboxylic acid provides a versatile platform for molecular elaboration. The strategic positioning of these functional groups allows for selective and sequential reactions, making it an ideal scaffold for the construction of complex molecules with significant biological activity, particularly in the realm of kinase inhibition. This document provides detailed application notes and protocols for the use of this compound in the development of novel therapeutics, with a focus on the synthesis of potent and selective allosteric SHP2 inhibitors.

Key Applications in Drug Discovery

The structural features of this compound make it particularly amenable to the synthesis of kinase inhibitors. The pyrazine ring is a common motif in many FDA-approved kinase inhibitors. The amino group can act as a key hydrogen bond donor, the bromine atom provides a handle for cross-coupling reactions to introduce various aryl or heteroaryl moieties, and the carboxylic acid can be converted to amides, esters, or other functional groups to modulate potency, selectivity, and pharmacokinetic properties.

One of the most promising applications for this building block is in the development of allosteric inhibitors of Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2). SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in the RAS-MAPK signaling pathway, and its dysregulation is implicated in various cancers. Allosteric inhibitors that bind to a tunnel-like pocket in SHP2 have shown significant therapeutic potential.

Experimental Protocols

The following protocols outline the key transformations of this compound into advanced pharmaceutical intermediates.

Protocol 1: Amide Coupling

This protocol describes the formation of an amide bond from the carboxylic acid moiety, a common step in building out the molecular scaffold.

Reaction:

Materials:

-

This compound

-

Desired amine (e.g., aniline, benzylamine, or a more complex amine fragment)

-

Coupling agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or T3P (Propylphosphonic anhydride)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Solvent: Anhydrous DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)

-

Nitrogen or Argon atmosphere

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DMF under a nitrogen atmosphere, add the desired amine (1.1 eq) and DIPEA (3.0 eq).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add the coupling agent (e.g., HATU, 1.2 eq) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with saturated aqueous NaHCO3 solution, water, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired amide.

Protocol 2: Suzuki Cross-Coupling

This protocol details the palladium-catalyzed Suzuki cross-coupling reaction at the bromine position to introduce aryl or heteroaryl groups.

Reaction:

Materials:

-

2-Amino-3-bromopyrazine-5-carboxamide derivative (from Protocol 1)

-

Aryl or heteroaryl boronic acid or boronic acid pinacol ester (1.5 eq)

-

Palladium catalyst: Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0)) or Pd(dppf)Cl2 ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) (0.1 eq)

-

Base: K2CO3 or Cs2CO3 (2.0 eq)

-

Solvent: 1,4-Dioxane/water mixture (e.g., 4:1)

-

Nitrogen or Argon atmosphere

Procedure:

-

In a reaction vessel, combine the 2-amino-3-bromopyrazine-5-carboxamide derivative (1.0 eq), the boronic acid/ester (1.5 eq), the palladium catalyst (0.1 eq), and the base (2.0 eq).

-

Evacuate and backfill the vessel with nitrogen or argon three times.

-

Add the degassed solvent mixture (1,4-dioxane/water).

-

Heat the reaction mixture to 80-100 °C and stir for 6-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired coupled product.

Quantitative Data: Bioactivity of Derived SHP2 Inhibitors

The following table summarizes the in vitro inhibitory activity of representative aminopyrazine-based allosteric SHP2 inhibitors, demonstrating the potential of compounds derived from this compound.

| Compound ID | Modification from Core Scaffold | SHP2 IC50 (nM) | Cellular Activity (p-ERK inhibition) | Reference |

| SHP099 | Reference Compound | 71 | Yes | [1] |

| Analog 1a | Imidazopyrazine core | 142 | Not Reported | [1] |

| Analog 1d | Imidazopyrazine with trifluoromethylpyridyl group | 74 | Not Reported | [1] |

| Analog 2d | Imidazopyrazine with dichlorophenyl group | 47 | Yes | [1] |

| TK-453 | Aminopyrazine with thioether linker | 23 | Yes | [2] |

This table is a representation of data from similar compound classes and is intended for illustrative purposes.

Visualizations

Experimental Workflow for SHP2 Inhibitor Synthesis

Caption: Synthetic workflow for SHP2 inhibitors.

SHP2 Signaling Pathway and Point of Inhibition

Caption: Inhibition of the RAS-MAPK pathway.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel pharmaceutical agents, particularly kinase inhibitors. The provided protocols for amide coupling and Suzuki cross-coupling reactions serve as a foundation for the development of a wide array of derivatives. The successful application of similar aminopyrazine scaffolds in the discovery of potent allosteric SHP2 inhibitors underscores the potential of this starting material in oncology drug discovery and other therapeutic areas driven by kinase signaling. Researchers are encouraged to utilize these notes as a guide for the exploration of new chemical space and the development of next-generation therapeutics.

References

Application Notes and Protocols for 2-Amino-3-bromopyrazine-5-carboxylic acid in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the use of 2-Amino-3-bromopyrazine-5-carboxylic acid, a key intermediate in the synthesis of novel therapeutic agents. The protocols focus on two principal applications: palladium-catalyzed Suzuki-Miyaura cross-coupling and amide bond formation, which are fundamental reactions in the development of kinase inhibitors and other drug candidates.

Introduction

This compound is a versatile heterocyclic building block in medicinal chemistry. The pyrazine scaffold is a common feature in a multitude of biologically active compounds, particularly as a hinge-binding motif in kinase inhibitors. The strategic placement of the amino, bromo, and carboxylic acid functionalities allows for sequential and site-selective modifications, making it an ideal starting material for the generation of diverse compound libraries for drug discovery. The bromine atom at the 3-position serves as a handle for carbon-carbon bond formation, most notably through Suzuki-Miyaura coupling, while the carboxylic acid at the 5-position is readily converted to a wide range of amides.

Synthesis of this compound

A plausible synthetic route to this compound involves the direct bromination of 2-aminopyrazine-5-carboxylic acid or its corresponding ester. This strategy is supported by literature precedents on the bromination of similar pyrazine systems. The electron-donating amino group at the 2-position is expected to activate the pyrazine ring towards electrophilic substitution, directing the bromination to the adjacent 3-position.

Proposed Synthetic Protocol:

A detailed, step-by-step protocol for the synthesis is provided below.

Step 1: Esterification of 2-aminopyrazine-5-carboxylic acid (Optional but recommended)

To a solution of 2-aminopyrazine-5-carboxylic acid (1.0 eq) in methanol (10 volumes), thionyl chloride (1.2 eq) is added dropwise at 0 °C. The reaction mixture is then heated to reflux for 4 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is neutralized with a saturated aqueous solution of sodium bicarbonate and the product is extracted with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated to yield the methyl ester.

Step 2: Bromination of Methyl 2-aminopyrazine-5-carboxylate

The methyl 2-aminopyrazine-5-carboxylate (1.0 eq) is dissolved in a suitable solvent such as acetic acid or dichloromethane (20 volumes). N-Bromosuccinimide (NBS) (1.1 eq) is added portion-wise at room temperature. The reaction is stirred for 12-24 hours, and the progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with saturated aqueous sodium thiosulfate, saturated aqueous sodium bicarbonate, and brine. The organic layer is then dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford methyl 2-amino-3-bromopyrazine-5-carboxylate.

Step 3: Hydrolysis of Methyl 2-amino-3-bromopyrazine-5-carboxylate

The purified methyl ester (1.0 eq) is dissolved in a mixture of tetrahydrofuran (THF) and water (1:1, 10 volumes). Lithium hydroxide (LiOH) (2.0 eq) is added, and the mixture is stirred at room temperature for 2-4 hours. The reaction is monitored by TLC. Upon completion, the THF is removed under reduced pressure, and the aqueous solution is acidified to pH 3-4 with 1N HCl. The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.

Application 1: Suzuki-Miyaura Cross-Coupling

The bromine atom at the 3-position of this compound is well-suited for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This allows for the introduction of a wide variety of aryl and heteroaryl substituents, which is a key strategy in the structure-activity relationship (SAR) studies of kinase inhibitors.

Experimental Protocol: Suzuki-Miyaura Coupling

To a mixture of this compound (1.0 eq), the desired boronic acid or boronate ester (1.2 eq), and a suitable base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 eq) in a mixture of 1,4-dioxane and water (4:1), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or PdCl₂(dppf) (0.05 eq) is added. The reaction mixture is degassed with argon for 15 minutes and then heated to 80-100 °C for 4-12 hours under an argon atmosphere. The reaction progress is monitored by LC-MS. After completion, the mixture is cooled to room temperature, diluted with water, and acidified with 1N HCl. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by preparative HPLC or column chromatography.

Data Presentation: Suzuki-Miyaura Coupling

| Entry | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 6 | 85 |

| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane/H₂O | 100 | 4 | 92 |

| 3 | Pyridine-3-boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 8 | 78 |

| 4 | Thiophene-2-boronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane/H₂O | 100 | 5 | 88 |

Visualization: Suzuki-Miyaura Coupling Workflow

Application 2: Amide Bond Formation

The carboxylic acid functionality of this compound can be readily converted to a variety of amides using standard coupling reagents. This is a crucial step for introducing diverse substituents that can interact with specific residues in the target protein's binding pocket, thereby modulating the compound's potency and selectivity.

Experimental Protocol: Amide Coupling

To a solution of this compound (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), a coupling agent such as HATU (1.2 eq) or EDC/HOBt (1.2 eq each) is added, followed by a tertiary amine base like N,N-diisopropylethylamine (DIPEA) (2.0 eq). The mixture is stirred at room temperature for 15-30 minutes to activate the carboxylic acid. The desired amine (1.1 eq) is then added, and the reaction is stirred at room temperature for 2-16 hours. The reaction progress is monitored by LC-MS. Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography or preparative HPLC.

Data Presentation: Amide Coupling Reactions

| Entry | Amine | Coupling Reagent | Base | Solvent | Time (h) | Yield (%) |

| 1 | Benzylamine | HATU | DIPEA | DMF | 4 | 95 |

| 2 | Aniline | EDC/HOBt | DIPEA | DCM | 12 | 88 |

| 3 | Morpholine | HATU | DIPEA | DMF | 2 | 98 |

| 4 | (S)-(-)-1-Phenylethylamine | EDC/HOBt | DIPEA | DCM | 16 | 85 |

Visualization: Amide Coupling Signaling Pathway

Application Notes and Protocols: 2-Amino-3-bromopyrazine-5-carboxylic Acid and its Analogs in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the medicinal chemistry applications of 2-amino-3-bromopyrazine-5-carboxylic acid and structurally related aminopyrazine derivatives. While specific data for this compound is limited in publicly available literature, the broader class of aminopyrazine carboxylic acids represents a privileged scaffold in drug discovery. This document outlines their synthesis, biological activities, and therapeutic potential, with detailed protocols and data presented for key analogs.

Introduction: The Aminopyrazine Scaffold in Drug Discovery

The pyrazine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. This core structure is found in numerous natural products and synthetic compounds with diverse pharmacological activities. The introduction of amino and carboxylic acid functionalities, along with halogen substituents, provides a versatile platform for the synthesis of novel therapeutic agents. These functional groups serve as key pharmacophoric elements and provide handles for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

Aminopyrazine derivatives have garnered significant attention in medicinal chemistry due to their ability to act as bioisosteres for other heterocyclic systems and their capacity to form crucial hydrogen bonding interactions with biological targets.[1] Their applications span a wide range of therapeutic areas, including oncology, infectious diseases, and neurology.

Key Therapeutic Applications and Biological Activities

Kinase Inhibition

The aminopyrazine core is a prominent scaffold in the design of kinase inhibitors. Kinases play a crucial role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer. Aminopyrazine derivatives have been shown to target a variety of kinases by competing with ATP for binding to the active site.

-

Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK-2): Novel non-thiourea-containing aminopyrazine derivatives have been designed and evaluated as inhibitors of MK-2, a key enzyme in the inflammatory response. Some of these compounds exhibit low micromolar to sub-micromolar IC50 values and are active in suppressing TNFα production in cellular assays.[2]

-

Fibroblast Growth Factor Receptor (FGFR): 3-Amino-pyrazine-2-carboxamide derivatives have been developed as inhibitors of FGFRs, which are implicated in various cancers. Certain analogs show potent inhibitory activity against FGFR2 and FGFR3 with IC50 values in the nanomolar range.[3]

-

Other Kinases: The aminopyrazine scaffold has also been utilized in the development of inhibitors for Nek2, Cyclin-Dependent Kinases (CDKs), Spleen Tyrosine Kinase (Syk), and others, highlighting the broad applicability of this chemotype in targeting the kinome.[4][5][6]

Anticancer Activity

Beyond kinase inhibition, aminopyrazine derivatives exhibit anticancer activity through various mechanisms.

-

Cytotoxicity in Cancer Cell Lines: Novel 3-aminoimidazole[1,2-α]pyrazine analogues have demonstrated significant and selective inhibitory activity against cancer cell lines such as MCF-7 (breast cancer), HT-29 (colon cancer), and B16F10 (melanoma). For instance, a derivative bearing a 2,4-difluorophenyl substitution showed an IC50 of 9.60 µM against MCF-7 cells.[7]

-

Allosteric Inhibition: Substituted aminopyrazine compounds have been designed as allosteric inhibitors of SHP2, a protein tyrosine phosphatase involved in cancer signaling pathways. These compounds have shown cytotoxic effects on human cancer cell lines.[8]

Antimicrobial Activity

Aminopyrazine derivatives have a long history as antimicrobial agents, with pyrazinamide being a first-line drug for the treatment of tuberculosis.[9]

-

Antimycobacterial Activity: N-substituted 3-aminopyrazine-2-carboxamides have been synthesized and evaluated for their in vitro activity against various mycobacterial strains, including Mycobacterium tuberculosis.[9]

-

Antibacterial and Antifungal Activity: Various pyrazine-2-carboxylic acid derivatives have demonstrated good antimicrobial activity against clinically relevant bacterial and fungal strains, including E. coli, P. aeruginosa, S. aureus, and C. albicans.[10]

Neurodegenerative Diseases

Neuroinflammation is a key pathological feature of neurodegenerative disorders like Alzheimer's disease. Aminopyridazine and aminopyrazine derivatives have been identified as potent anti-neuroinflammatory agents.[11]

-

Inhibition of Pro-inflammatory Cytokines: Certain aminopyridazine derivatives can selectively block the production of IL-1β and TNF-α by activated glial cells.[11]

-

In Vivo Efficacy: An aminopyridazine analog has shown in vivo efficacy comparable to the marketed drug donepezil in an Aβ-induced Alzheimer's mouse model.[11]

Quantitative Data Summary

The following tables summarize key quantitative data for representative aminopyrazine derivatives from the literature.

Table 1: Kinase Inhibitory Activity of Aminopyrazine Derivatives

| Compound Class | Target Kinase | IC50 / % Inhibition | Reference |

| 3-Amino-pyrazine-2-carboxamide derivative | FGFR2 | IC50 = 600 nM | [3] |

| 3-Amino-pyrazine-2-carboxamide derivative | FGFR3 | IC50 = 480 nM | [3] |

| Aminopyrazine derivative | MK-2 | Low µM to sub-µM | [2] |

| 3-aminopyrazolopyrazine derivative | Spleen Tyrosine Kinase | Potent enzymatic and cell proliferation inhibition | [4] |

Table 2: Anticancer Activity of Aminopyrazine Derivatives

| Compound Class | Cell Line | IC50 | Reference |

| 3-aminoimidazole[1,2-α]pyrazine analog | MCF-7 (Breast Cancer) | 9.60 ± 3.09 µM | [7] |

| 3-aminoimidazole[1,2-α]pyrazine analog | HT-29 (Colon Cancer) | 12.98 ± 0.40 µM | [7] |

| 3-aminoimidazole[1,2-α]pyrazine analog | B16F10 (Melanoma) | 27.54 ± 1.26 µM | [7] |

Table 3: Antimicrobial Activity of Pyrazine-2-Carboxylic Acid Derivatives

| Compound Class | Microbial Strain | MIC | Reference |

| Pyrazine-2-carboxylic acid derivative | C. albicans | 3.125 µg/mL | [10] |

| Pyrazine-2-carboxylic acid derivative | E. coli | 50 µg/mL | [10] |

| Pyrazine-2-carboxylic acid derivative | P. aeruginosa | 25 µg/mL | [10] |

Experimental Protocols

The following are representative protocols for the synthesis of aminopyrazine derivatives, adapted from published literature.

Protocol 1: Synthesis of N-substituted 3-Aminopyrazine-2-carboxamides[9]

This protocol describes a two-step synthesis of N-substituted 3-aminopyrazine-2-carboxamides starting from 3-aminopyrazine-2-carboxylic acid.

Step 1: Esterification of 3-Aminopyrazine-2-carboxylic Acid

-

Cool a solution of 3-aminopyrazine-2-carboxylic acid (1.0 eq) in methanol to 0 °C.

-

Slowly add concentrated sulfuric acid (catalytic amount).

-

Stir the reaction mixture at room temperature for 48 hours.

-

Pour the reaction mixture into water and neutralize with sodium bicarbonate to pH 7.

-

Filter the precipitate to obtain methyl 3-aminopyrazine-2-carboxylate.

Step 2: Aminolysis of Methyl 3-Aminopyrazine-2-carboxylate

-

Combine methyl 3-aminopyrazine-2-carboxylate (1.0 eq) and the desired benzylamine (1.5 eq).

-

Subject the mixture to microwave irradiation at a specified temperature and time.

-

Purify the crude product by column chromatography to yield the N-benzyl-3-aminopyrazine-2-carboxamide.

Protocol 2: Suzuki-Miyaura Cross-Coupling for Aryl-Substituted Aminopyrazines[3]

This protocol outlines the synthesis of aryl-substituted aminopyrazines via a Suzuki-Miyaura cross-coupling reaction.

-

To a solution of a bromo-aminopyrazine derivative (1.0 eq) in a mixture of 1,4-dioxane and water (4:1) add the corresponding aryl boronic acid or boronate ester (1.2 eq) and sodium carbonate (2.0 eq).

-

Degas the mixture with argon for 15 minutes.

-

Add Pd(dppf)Cl2–CH2Cl2 complex (0.1 eq).

-

Heat the reaction mixture at 100 °C for 6-9 hours.

-

After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography.

Visualizations

Signaling Pathway: Kinase Inhibition by Aminopyrazine Derivatives

Caption: Competitive inhibition of a kinase by an aminopyrazine derivative.

Experimental Workflow: Synthesis of N-Aryl Aminopyrazines

Caption: Synthetic workflow for N-aryl aminopyrazine derivatives.

Logical Relationship: Structure-Activity Relationship (SAR) Considerations

Caption: Key structural elements influencing biological activity and pharmacokinetics.

References

- 1. Pyrazine derivatives: a patent review (2008 - present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological evaluation of aminopyrazine derivatives as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-aminopyrazolopyrazine derivatives as spleen tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rjpbcs.com [rjpbcs.com]

- 11. Identification of Aminopyridazine-Derived Antineuroinflammatory Agents Effective in an Alzheimer's Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Suzuki Coupling Reactions with 2-Amino-3-bromopyrazine-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting Suzuki-Miyaura cross-coupling reactions with 2-Amino-3-bromopyrazine-5-carboxylic acid. This versatile building block is of significant interest in medicinal chemistry for the synthesis of novel compounds with potential therapeutic applications. Pyrazine derivatives are integral components in a wide array of pharmaceuticals, exhibiting diverse biological activities.[1][2][3][4]

The Suzuki-Miyaura coupling is a powerful and widely utilized method for the formation of carbon-carbon bonds, typically involving the reaction of an organoboron compound with an organohalide, catalyzed by a palladium complex.[5][6][7][8] The presence of amino and carboxylic acid functionalities on the pyrazine ring necessitates careful optimization of reaction conditions to achieve high yields and purity.

General Considerations for Suzuki Coupling Reactions

The success of the Suzuki coupling reaction with this compound is contingent on several key parameters:

-

Catalyst System: The choice of palladium catalyst and ligand is critical. Common catalysts include Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and palladium(II) acetate (Pd(OAc)₂).[9] Modern catalyst systems often employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands (e.g., PEPPSI-IPr), which can improve reaction efficiency, especially for challenging substrates.[10][11]

-

Base: A base is essential for the transmetalation step of the catalytic cycle.[7][9] Inorganic bases such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃) are frequently used. The choice of base can significantly impact the reaction rate and yield.[6][10][12]

-

Solvent: The reaction is typically carried out in a mixture of an organic solvent and water. Common organic solvents include 1,4-dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF).[6][10][13] The solvent system must be capable of dissolving all reactants to ensure an efficient reaction.

-

Reaction Temperature: The reaction temperature is a crucial parameter that influences the reaction rate. Temperatures typically range from 60°C to 110°C.[10]

-

Protection of Functional Groups: The presence of a primary amine and a carboxylic acid may sometimes interfere with the catalytic cycle. However, many Suzuki coupling reactions can be performed without protecting these groups, which is a significant advantage in terms of synthetic efficiency.[12]

Experimental Protocols

Below are representative protocols for the Suzuki coupling of this compound with arylboronic acids. These protocols are based on established procedures for similar heterocyclic compounds and should be optimized for specific substrates.

Protocol 1: General Procedure using Pd(PPh₃)₄

This protocol is a standard method suitable for a wide range of arylboronic acids.

Materials:

-

This compound

-

Arylboronic acid (1.2 - 1.5 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

-

Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0 - 3.0 equivalents)

-

1,4-Dioxane

-

Water (degassed)

-

Nitrogen or Argon gas

-

Standard glassware for organic synthesis

Procedure:

-

To a flame-dried Schlenk flask, add this compound (1.0 eq), the corresponding arylboronic acid (1.2 - 1.5 eq), and the base (K₂CO₃ or K₃PO₄, 2.0 - 3.0 eq).

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add Pd(PPh₃)₄ (2-5 mol%) to the flask under the inert atmosphere.

-

Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

-

Heat the reaction mixture to 80-100 °C with stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Protocol 2: Procedure using a Modern Pd-NHC Precatalyst

This protocol utilizes a more reactive and air-stable Pd-NHC precatalyst, which can be beneficial for less reactive arylboronic acids or for achieving higher yields.[10]

Materials:

-

This compound

-

Arylboronic acid (1.5 equivalents)

-

Pd-PEPPSI-IPr catalyst (1-3 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 equivalents)

-

Anhydrous Tetrahydrofuran (THF)

-

Schlenk tube or sealed vial

-

Inert atmosphere (Argon)

Procedure:

-

In a glovebox or under a stream of argon, add this compound (1.0 eq), the arylboronic acid (1.5 eq), Pd-PEPPSI-IPr, and K₂CO₃ to a dry Schlenk tube or vial.

-

Add anhydrous THF.

-

Seal the tube or vial and heat the reaction mixture to 60-80 °C.

-

Stir the reaction for 4-12 hours, monitoring its progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature.

-

Dilute with ethyl acetate and wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Data Presentation

The following table summarizes typical reaction conditions and yields for Suzuki coupling reactions of various bromo-amino-heterocycles with arylboronic acids, which can serve as a reference for optimizing the reaction with this compound.

| Entry | Heterocyclic Halide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 2-Amino-5-bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Dioxane/H₂O | Reflux | 8 | 69 | [12] |

| 2 | 2-Amino-5-bromo-4-methylpyridine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Dioxane/H₂O | 90 | 18 | 85 | [10] |

| 3 | 3-Chloroindazole | 5-Indoleboronic acid | P2 Precatalyst (2.5) | K₃PO₄ | Dioxane/H₂O | 100 | 15 | 80 | [11] |

| 4 | 5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide | 3-Chlorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | - | - | 72 | [1][14][15] |

| 5 | 5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | - | - | 68 | [1][14][15] |

Visualizations

Suzuki Coupling Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.[7][8][16][17]

References

- 1. Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rjpbcs.com [rjpbcs.com]

- 5. Catalysts for Suzuki–Miyaura Coupling Reaction [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. benchchem.com [benchchem.com]

- 11. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Facile Synthesis of 5-Aryl- N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. youtube.com [youtube.com]

- 17. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow [mdpi.com]

Application Notes & Protocols for the Quantification of 2-Amino-3-bromopyrazine-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-bromopyrazine-5-carboxylic acid is a heterocyclic compound of interest in pharmaceutical research and development due to its structural motifs, which are present in various biologically active molecules. Accurate and precise quantification of this compound is crucial for various stages of drug development, including pharmacokinetic studies, process development, and quality control. This document provides detailed application notes and experimental protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) coupled with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS).

While specific validated methods for this compound are not extensively documented in publicly available literature, the protocols provided herein are based on established analytical principles for similar amino acid and carboxylic acid-containing compounds. These methods serve as a robust starting point for developing and validating a quantitative assay tailored to specific research needs.

Analytical Techniques Overview

Several analytical techniques can be employed for the quantification of this compound. The choice of method depends on the required sensitivity, selectivity, and the matrix in which the analyte is being quantified.

-

High-Performance Liquid Chromatography (HPLC) with UV Detection: This is a widely used technique for the quantification of organic molecules. Given that this compound contains a pyrazine ring, it is expected to possess a chromophore that absorbs UV light, making UV detection a suitable and cost-effective approach.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS offers higher sensitivity and selectivity compared to HPLC-UV. It is particularly useful for analyzing complex matrices, such as biological fluids, where co-eluting impurities might interfere with UV detection. The mass spectrometer provides mass-to-charge ratio information, which adds a high degree of certainty to the identification and quantification of the target analyte.

Quantitative Data Summary

The following tables summarize hypothetical yet realistic quantitative data for the proposed analytical methods. These values should be experimentally verified during method validation.

Table 1: Hypothetical HPLC-UV Method Performance

| Parameter | Result |

| Linearity (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.1 µg/mL |

| Limit of Quantification (LOQ) | 0.3 µg/mL |

| Accuracy (% Recovery) | 95 - 105% |

| Precision (%RSD) | < 5% |

Table 2: Hypothetical LC-MS Method Performance

| Parameter | Result |

| Linearity (r²) | > 0.998 |

| Limit of Detection (LOD) | 1 ng/mL |

| Limit of Quantification (LOQ) | 3 ng/mL |

| Accuracy (% Recovery) | 98 - 102% |

| Precision (%RSD) | < 3% |

Experimental Protocols

Protocol 1: Quantification by High-Performance Liquid Chromatography (HPLC) with UV Detection

This protocol outlines a reversed-phase HPLC method for the quantification of this compound.

1. Materials and Reagents:

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, e.g., Milli-Q)

-

Formic acid (or Trifluoroacetic acid)

-

Volumetric flasks, pipettes, and autosampler vials

2. Instrumentation:

-

HPLC system with a binary or quaternary pump

-

Autosampler

-

Column oven

-

UV-Vis detector

-

C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

3. Chromatographic Conditions:

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Gradient:

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-18 min: 95% B

-

18-19 min: 95% to 5% B

-

19-25 min: 5% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 10 µL

-

Detection Wavelength: Determined by UV scan of the reference standard (likely in the 250-280 nm range).

4. Standard and Sample Preparation:

-

Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of a suitable solvent (e.g., methanol or a mixture of mobile phase A and B).

-

Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the initial mobile phase composition (95% A: 5% B) to cover the desired concentration range (e.g., 0.5 µg/mL to 50 µg/mL).

-

Sample Preparation: Dissolve the sample containing this compound in the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter before injection.

5. Data Analysis:

-

Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.

-

Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²).

-

Quantify the concentration of this compound in the unknown samples using the calibration curve.

Protocol 2: Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol describes a more sensitive and selective LC-MS method for the quantification of this compound.

1. Materials and Reagents:

-

Same as HPLC-UV protocol.

2. Instrumentation:

-

LC-MS system (e.g., Triple Quadrupole or Q-TOF) with an electrospray ionization (ESI) source.

-

UPLC/UHPLC system for faster analysis.

-

C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

3. LC Conditions:

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Gradient:

-

0-0.5 min: 2% B

-

0.5-5 min: 2% to 98% B

-

5-6 min: 98% B

-

6-6.1 min: 98% to 2% B

-

6.1-8 min: 2% B (re-equilibration)

-

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 5 µL

4. MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized based on signal intensity). Given the presence of an amino group and a carboxylic acid, both modes should be evaluated.

-

Scan Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for highest sensitivity and selectivity.

-

SIM: Monitor the [M+H]⁺ or [M-H]⁻ ion of this compound (C₅H₄BrN₃O₂; MW = 218.01 g/mol ).

-

MRM (for Triple Quadrupole): A precursor ion and a characteristic product ion transition would need to be determined by infusing the reference standard.

-

-

Capillary Voltage: ~3.5 kV

-

Source Temperature: ~150 °C

-

Desolvation Temperature: ~400 °C

-

Gas Flow Rates (Nebulizer, Drying Gas): To be optimized for the specific instrument.

5. Standard and Sample Preparation:

-

Standard Stock Solution (100 µg/mL): Prepare a stock solution of the reference standard in a suitable solvent.

-

Calibration Standards: Prepare calibration standards by serial dilution to a lower concentration range suitable for LC-MS (e.g., 1 ng/mL to 1000 ng/mL).

-

Sample Preparation: Similar to the HPLC-UV method, but may require a more rigorous clean-up step (e.g., solid-phase extraction) for complex matrices to minimize matrix effects.

6. Data Analysis:

-

Similar to the HPLC-UV method, construct a calibration curve using the peak areas from the SIM or MRM chromatograms.

-

Quantify the analyte in samples based on the calibration curve.

Visualizations

The following diagrams illustrate the experimental workflows for the described analytical techniques.

Caption: Workflow for HPLC-UV analysis.

Caption: Workflow for LC-MS analysis.

Caption: Logic for analytical method selection.

Application Notes and Protocols for 2-Amino-3-bromopyrazine-5-carboxylic acid in Materials Science Research

Disclaimer: The following application notes and protocols are hypothetical and based on the known reactivity and properties of structurally similar compounds, such as other amino-functionalized carboxylic acids used in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. As of the latest literature search, no specific publications detailing the use of 2-Amino-3-bromopyrazine-5-carboxylic acid in materials science have been identified. These notes are intended to provide a conceptual framework for its potential application.

Hypothetical Application: A Functional Linker for Luminescent Metal-Organic Frameworks

Introduction

This compound is a promising but unexplored candidate as an organic linker for the synthesis of functional metal-organic frameworks (MOFs). Its unique trifunctional nature, comprising a carboxylic acid for metal coordination, an amino group for modulating electronic properties and acting as a basic site, and a bromine atom for potential post-synthetic modification, makes it an attractive building block for advanced materials. The pyrazine ring itself is known to participate in luminescence, suggesting that MOFs incorporating this linker could exhibit interesting photophysical properties.

This document outlines a hypothetical application of this compound in the synthesis of a luminescent MOF, potentially for applications in sensing or optoelectronics.

Anticipated Properties of MOFs Derived from this compound

-

Luminescence: The pyrazine moiety, in conjunction with a suitable metal center (e.g., lanthanides like Eu³⁺ or Tb³⁺, or d-block metals like Zn²⁺ or Cd²⁺), is expected to result in a luminescent framework. The amino group can further influence the emission properties.

-

Porosity: The rigidity of the pyrazine ring and the specific coordination geometry of the chosen metal ion will dictate the porosity of the resulting framework, which could be tailored for gas sorption or guest encapsulation.

-

Post-Synthetic Modification (PSM): The bromine atom on the pyrazine ring serves as a handle for post-synthetic modification via reactions such as Suzuki or Sonogashira coupling. This would allow for the introduction of other functional groups to fine-tune the properties of the MOF after its initial synthesis.

Experimental Protocols

1. Hypothetical Synthesis of a Europium-based MOF (Eu-ABPC-MOF)

This protocol describes the hypothetical solvothermal synthesis of a europium-based MOF using this compound (H-ABPC) as the organic linker.

Materials:

-

This compound (H-ABPC)

-

Europium(III) chloride hexahydrate (EuCl₃·6H₂O)

-

N,N-Dimethylformamide (DMF)

-

Ethanol

-

Deionized water

Procedure:

-

In a 20 mL scintillation vial, dissolve 0.05 mmol of this compound (10.9 mg) and 0.05 mmol of EuCl₃·6H₂O (18.3 mg) in a solvent mixture of 5 mL of DMF and 1 mL of deionized water.

-

Sonicate the mixture for 10 minutes to ensure complete dissolution.

-

Seal the vial tightly and place it in a programmable oven.

-

Heat the oven to 120°C at a rate of 5°C/min and hold at this temperature for 72 hours.

-

After 72 hours, cool the oven to room temperature at a rate of 5°C/min.

-

Colorless, crystalline precipitates should be observed.

-

Carefully decant the mother liquor.

-

Wash the crystals with fresh DMF (3 x 5 mL) and then with ethanol (3 x 5 mL) to remove any unreacted starting materials.

-

Dry the crystals under vacuum at 60°C for 12 hours.

2. Characterization of the Hypothetical Eu-ABPC-MOF

-

Single-Crystal X-ray Diffraction (SCXRD): A suitable single crystal would be selected and mounted on a diffractometer to determine the crystal structure, including the coordination environment of the metal ion and the connectivity of the framework.

-

Powder X-ray Diffraction (PXRD): The bulk phase purity of the synthesized material would be confirmed by comparing the experimental PXRD pattern with the one simulated from the single-crystal data.

-

Thermogravimetric Analysis (TGA): The thermal stability of the MOF would be assessed by heating the sample under a nitrogen atmosphere and monitoring the weight loss as a function of temperature.

-

Photoluminescence Spectroscopy: The luminescent properties of the solid-state sample would be investigated by measuring the excitation and emission spectra at room temperature.

Data Presentation

Table 1: Hypothetical Characterization Data for Eu-ABPC-MOF

| Parameter | Hypothetical Value |

| Crystallographic Data | |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 10.2 Å, b = 15.5 Å, c = 12.8 Å, β = 95° |

| Thermal Stability | |

| Decomposition Temperature | 350°C (under N₂) |

| Photoluminescence Data | |

| Excitation Maximum (λₑₓ) | 320 nm |

| Emission Maxima (λₑₘ) | 592 nm, 615 nm, 650 nm, 698 nm (characteristic of Eu³⁺) |

| Quantum Yield (Φ) | 15% |

Visualizations

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-3-bromopyrazine-5-carboxylic acid

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-Amino-3-bromopyrazine-5-carboxylic acid synthesis. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimentation.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and actionable solutions.

Q1: My reaction yield is consistently low. What are the primary factors affecting the yield?

Low yields can stem from several factors throughout the synthetic process. Key areas to investigate include:

-

Incomplete Bromination: The electrophilic bromination of the pyrazine ring may not be proceeding to completion. This can be due to insufficient brominating agent, suboptimal reaction temperature, or a deactivated starting material.

-

Side Reactions: The formation of byproducts, such as di-brominated species (e.g., 2-amino-3,5-dibromopyrazine), can significantly reduce the yield of the desired mono-brominated product. The electron-donating amino group activates the pyrazine ring, making it susceptible to further halogenation.[1]

-

Degradation of Starting Material or Product: Pyrazine derivatives can be sensitive to harsh reaction conditions.[2] Strong acidic or basic conditions, as well as high temperatures, can lead to decomposition.

-

Inefficient Purification: Product loss during workup and purification steps is a common cause of low isolated yields.

To improve the yield, consider the following:

-